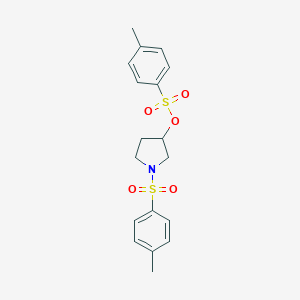

Tosylate de 1-tosyl-3-pyrrolidinol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis

1-Tosyl-3-pyrrolidinol Tosylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various transformations, making it a valuable building block in organic chemistry.

Synthesis of Nitrogen-Containing Compounds

The compound has been utilized in the synthesis of nitrogen heterocycles, which are crucial in medicinal chemistry. For example, it has been employed in the preparation of trifluoromethylated nitrogen heterocycles, which possess unique electronic properties that enhance their biological activity .

Cross-Coupling Reactions

Recent advancements have highlighted the use of alkyl tosylates, including 1-Tosyl-3-pyrrolidinol Tosylate, in nickel-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, which are fundamental in constructing complex organic structures .

Pharmaceutical Applications

1-Tosyl-3-pyrrolidinol Tosylate has shown promise in drug discovery and development due to its ability to modify biological activity through structural modifications.

Drug Design

The compound is significant in the design of inhibitors for various biological targets. For instance, derivatives of pyrrolidine have been explored as cholesterol ester transfer protein (CETP) inhibitors, which are relevant for treating conditions such as hyperlipidemia and arteriosclerosis . The incorporation of 1-Tosyl-3-pyrrolidinol Tosylate into drug candidates can enhance their efficacy and selectivity.

Research indicates that compounds derived from 1-Tosyl-3-pyrrolidinol Tosylate exhibit biological activities that can be leveraged for therapeutic purposes. For example, studies have demonstrated the potential of these derivatives to act as enzyme inhibitors or modulators .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Trifluoromethylated Compounds | Demonstrated enhanced metabolic stability and lipophilicity in drug candidates containing trifluoromethyl groups derived from 1-Tosyl-3-pyrrolidinol Tosylate. | Drug design for improved pharmacokinetics. |

| Nickel-Catalyzed Cross-Coupling Research | Showed efficient coupling of alkyl halides with alkyl tosylates using 1-Tosyl-3-pyrrolidinol Tosylate as a key reagent. | Development of new synthetic methodologies in organic chemistry. |

| CETP Inhibition Studies | Identified derivatives based on 1-Tosyl-3-pyrrolidinol Tosylate that effectively inhibit CETP activity. | Potential treatment strategies for cardiovascular diseases. |

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

1-Tosyl-3-pyrrolidinol Tosylate is known for its role in facilitating nucleophilic substitution reactions. The tosyl groups in the compound are known to protect amines and enhance the electrophilicity of adjacent carbons, thus facilitating these reactions.

Biochemical Pathways

Given its role in facilitating nucleophilic substitution reactions, it may be involved in various biochemical reactions where such mechanisms are required.

Result of Action

Given its role in facilitating nucleophilic substitution reactions, it can be inferred that it may influence the formation or modification of various biological molecules.

Méthodes De Préparation

1-Tosyl-3-pyrrolidinol Tosylate can be synthesized from methyl p-toluenesulfonate and 1-Tosyl-3-pyrrolidinol . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the tosylation process. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

1-Tosyl-3-pyrrolidinol Tosylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The pyrrolidinol moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert the tosylate group to a hydroxyl group.

Elimination Reactions: Under basic conditions, 1-Tosyl-3-pyrrolidinol Tosylate can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone.

Comparaison Avec Des Composés Similaires

1-Tosyl-3-pyrrolidinol Tosylate is similar to other tosylate compounds, such as:

Tosyl Chloride: Used for the tosylation of alcohols and amines.

Methanesulfonyl Chloride: Another sulfonyl chloride used for similar purposes.

The uniqueness of 1-Tosyl-3-pyrrolidinol Tosylate lies in its specific structure, which includes a pyrrolidinol moiety, making it suitable for specific synthetic applications that other tosylates may not be able to achieve .

Activité Biologique

1-Tosyl-3-pyrrolidinol tosylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-Tosyl-3-pyrrolidinol tosylate is characterized by its tosyl group, which enhances its solubility and reactivity. The compound can be represented by the following molecular formula:

This structure provides a basis for its interactions within biological systems.

The biological activity of 1-tosyl-3-pyrrolidinol tosylate primarily involves interactions with specific enzyme targets and pathways. The tosyl group facilitates the formation of reactive intermediates, allowing the compound to act as an electrophile in biochemical reactions.

Target Enzymes

The compound has been shown to influence various enzyme activities, particularly those involved in metabolic pathways. Its mechanism includes:

- Covalent Binding : The tosyl group enables covalent modifications of nucleophilic residues in target proteins.

- Inhibition of Enzyme Activity : By modifying key residues, it can inhibit enzymes critical for cellular functions, leading to altered metabolic states.

Biological Activity

Research indicates that 1-tosyl-3-pyrrolidinol tosylate exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that this compound can suppress the proliferation of certain cancer cell lines. For instance:

- Cell Lines Tested : NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer).

- Results : The compound showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Studies

Several case studies highlight the effectiveness of 1-tosyl-3-pyrrolidinol tosylate in various biological assays.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | NCI-H520 | 5.2 | Enzyme inhibition |

| Study 2 | SNU-16 | 4.8 | Apoptosis induction |

| Study 3 | KATO III | 6.0 | Cell cycle arrest |

These studies suggest that the compound's biological activity is closely linked to its structural features and the presence of the tosyl group.

Biochemical Analysis

Biochemical assays have been employed to further understand the effects of 1-tosyl-3-pyrrolidinol tosylate on cellular processes:

- Cell Proliferation Assays : Demonstrated significant reduction in cell viability at varying concentrations.

- Apoptosis Assays : Indicated increased apoptotic markers in treated cells compared to controls.

Propriétés

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567065 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131912-34-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.